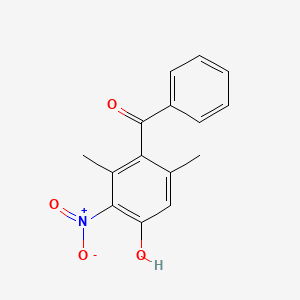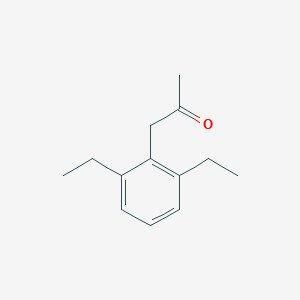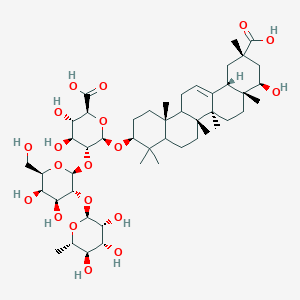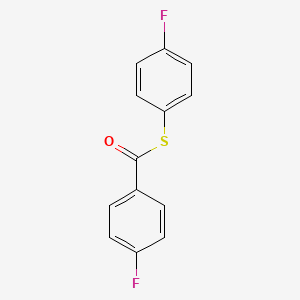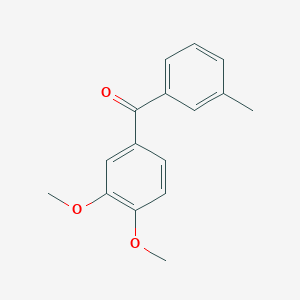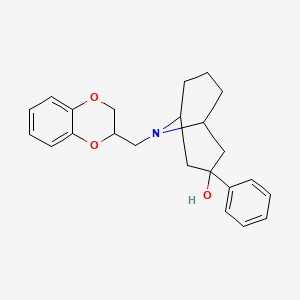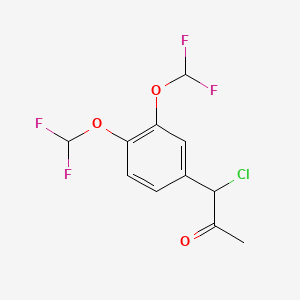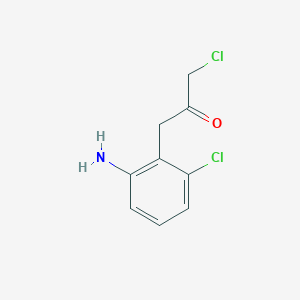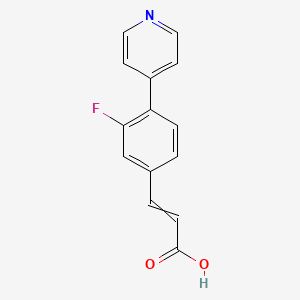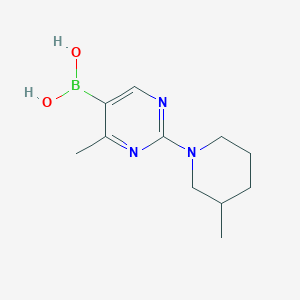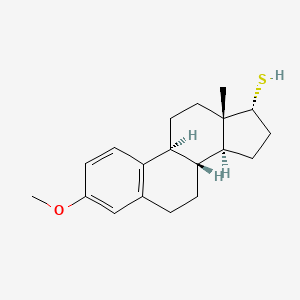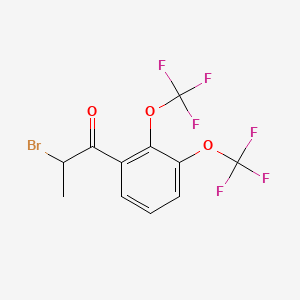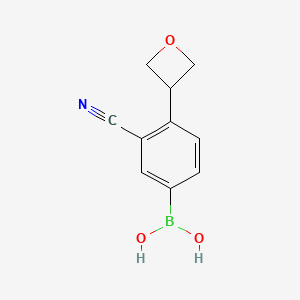
(3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H10BNO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a cyano group at the 3-position and an oxetane ring at the 4-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be introduced via cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: The cyano group is usually introduced through nucleophilic substitution reactions.
Boronate Formation: The final step involves the formation of the boronic acid group, often through hydroboration or other boron-insertion reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This is the most common reaction, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The cyano and oxetane groups can participate in various substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, often used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
(3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the synthesis of materials for electronic and optoelectronic applications.
Mecanismo De Acción
The primary mechanism of action for (3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid is through its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The process involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyanophenylboronic Acid: Similar structure but lacks the oxetane ring.
4-Oxetan-3-ylphenylboronic Acid: Similar structure but lacks the cyano group.
Uniqueness
(3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid is unique due to the presence of both the cyano and oxetane groups, which can impart distinct reactivity and properties compared to other boronic acids .
Propiedades
Fórmula molecular |
C10H10BNO3 |
|---|---|
Peso molecular |
203.00 g/mol |
Nombre IUPAC |
[3-cyano-4-(oxetan-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BNO3/c12-4-7-3-9(11(13)14)1-2-10(7)8-5-15-6-8/h1-3,8,13-14H,5-6H2 |
Clave InChI |
QSNCYWVGCDHDTM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C2COC2)C#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester](/img/structure/B14074839.png)
